SCOULERIN HCl SCOULERIN HCl It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
Brand Name: Vulcanchem
CAS No.: 20180-95-4
VCID: VC0000029
InChI: InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
SMILES: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.838

SCOULERIN HCl

CAS No.: 20180-95-4

Cat. No.: VC0000029

Molecular Formula: C19H22ClNO4

Molecular Weight: 363.838

Purity: 95 % (TLC)

* For research use only. Not for human or veterinary use.

SCOULERIN HCl - 20180-95-4

CAS No. 20180-95-4
Molecular Formula C19H22ClNO4
Molecular Weight 363.838
IUPAC Name (13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride
Standard InChI InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
Standard InChI Key JQFCGPKOYFMORW-XFULWGLBSA-N
SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl

Chemical Identity and Structure

Scoulerin hydrochloride is a benzylisoquinoline alkaloid derived from (S)-reticuline through the action of the berberine bridge enzyme. This compound belongs to the diisoquinoline alkaloid class and is primarily found in various plant species, including the opium poppy, Croton flavens, and certain species within the Erythrina genus. The structural and chemical properties of Scoulerin HCl are summarized in the following table:

PropertyDescription
CAS Number20180-95-4
Molecular FormulaC19H22ClNO4
Molecular Weight363.838 g/mol
Physical AppearanceWhite crystalline powder
SolubilitySoluble in water and organic solvents like ethanol
Chemical ClassificationBenzylisoquinoline alkaloid
Purity (Commercial)95% (TLC)

The chemical structure of Scoulerin hydrochloride features a benzyl group attached to an isoquinoline skeleton, which contributes to its unique biological properties. This structural arrangement plays a crucial role in the compound's interaction with various cellular targets and receptor systems.

Natural Sources and Biosynthesis

Scoulerin hydrochloride is naturally derived from plants belonging to several families, including:

  • The opium poppy (Papaver somniferum)

  • Croton flavens species

  • Various Erythrina genus members

  • Plants of the Fumariaceae family

In plant biosynthetic pathways, scoulerin serves as a critical intermediate in isoquinoline alkaloid production. The compound is synthesized from reticuline and functions as a precursor for several other important alkaloids including berberine, stylopine, protopine, and sanguinarine . This central position in alkaloid biosynthesis highlights the compound's biological significance in plant metabolism and defense mechanisms.

Pharmacological Properties

Neurological Effects

Scoulerin hydrochloride exhibits significant neurological activities through multiple mechanisms. The compound functions as:

  • A D1/D2 dopaminergic receptors antagonist in the central nervous system

  • An Alpha1 adrenoreceptors antagonist

  • A compound with sedative and tranquilizing activity

  • An effective antiemetic agent

Research has demonstrated that scoulerin protects α-adrenoreceptors against irreversible blockade by phenoxybenzamine and inhibits inositol monophosphate formation caused by noradrenaline . Additionally, it acts as a selective α1D-adrenoreceptor antagonist without affecting rat aorta contraction . The compound also shows affinity for GABA receptors, which likely contributes to its sedative properties .

Anticancer Properties

One of the most promising aspects of Scoulerin hydrochloride is its potential anticancer activity. Studies have demonstrated that the compound:

  • Reduces mitochondrial dehydrogenases activity in leukemic cells with IC50 values ranging from 2.7 to 6.5 μM

  • Exerts potent antiproliferative effects against lung, ovarian, and breast carcinoma cell lines

  • Inhibits cellular proliferation through G2 or M-phase cell cycle arrest

  • Disrupts microtubule networks in cancer cells

The mechanism by which Scoulerin inhibits cancer cell growth appears to involve:

MechanismCellular Effect
Microtubule disruptionBreakdown of cytoskeletal network
Checkpoint kinase activationIncreased Chk1 Ser345, Chk2 Thr68 phosphorylation
Histone modificationIncreased mitotic H3 Ser10 phosphorylation
Apoptosis inductionp53 upregulation, increased caspase activity
DNA damageStabilization of topoisomerase I-DNA complex

These findings suggest significant potential for Scoulerin HCl in cancer therapy, particularly for treating specific types of carcinomas .

Other Biological Activities

Beyond its neurological and anticancer effects, Scoulerin hydrochloride demonstrates several other biological activities of therapeutic interest:

  • Antiplasmodial activity against Plasmodium falciparum strains (TM4/8.2 and K1CB1) with IC50 values of 1.78 μg/mL and 1.04 μg/mL, respectively

  • Antiemetic, antitussive, and antibacterial properties

  • Inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), suggesting potential applications in Alzheimer's disease treatment

The diverse pharmacological profile of Scoulerin HCl makes it a compound of considerable interest for multiple therapeutic applications across different disease states.

Mechanism of Action

The biological effects of Scoulerin hydrochloride result from its interactions with multiple molecular targets and cellular pathways. Research has elucidated several key mechanisms:

Receptor Interactions

Scoulerin HCl demonstrates affinity for multiple receptor systems, including:

  • Dopaminergic receptors (D1/D2) in the CNS, where it acts as an antagonist

  • Adrenergic receptors (particularly α1D-adrenoreceptors)

  • GABA receptors, contributing to its sedative effects

Anticancer Mechanisms

The antineoplastic activity of Scoulerin HCl involves several pathways:

  • Interference with microtubule elements of the cytoskeleton, leading to cell cycle arrest

  • Activation of checkpoint kinase signaling pathways

  • Upregulation of p53 proteins, promoting apoptotic cell death

  • Stabilization of the covalent topoisomerase I-DNA complex, promoting single-strand DNA breaks

These mechanisms collectively contribute to the compound's ability to halt cancer cell proliferation and induce apoptosis in malignant cells.

Neuroprotective Mechanisms

Scoulerin's potential in neurodegenerative disorders, particularly Alzheimer's disease, stems from its inhibition of BACE1, a key enzyme involved in the pathological processing of amyloid precursor protein . This inhibitory activity suggests potential utility in preventing or slowing the progression of neurodegenerative processes.

Synthesis and Production Methods

The synthesis of Scoulerin hydrochloride typically involves a multi-step process:

  • Extraction of scoulerin from natural plant sources

  • Conversion to its hydrochloride salt form

  • Purification through chromatographic techniques to isolate the desired compound

In industrial settings, the production process often includes sophisticated extraction methods followed by conversion to the hydrochloride salt. This process requires careful purification steps to ensure the high purity necessary for pharmaceutical applications.

While natural extraction remains the primary source of Scoulerin, synthetic approaches have also been developed to overcome limitations in natural supply. These synthetic pathways aim to improve yield and purity while reducing production costs.

Research Findings and Clinical Applications

Current research supports various potential therapeutic applications for Scoulerin hydrochloride:

Oncology Applications

Studies have demonstrated significant antiproliferative and cytotoxic effects against multiple cancer cell lines:

Cancer TypeObserved Effects
LeukemiaReduction in cell viability, apoptosis induction
Lung carcinomaGrowth inhibition, cell cycle arrest
Ovarian cancerAntiproliferative activity
Breast cancerCytoskeletal disruption, apoptosis

These findings position Scoulerin HCl as a promising candidate for anticancer drug development, particularly for cancers resistant to conventional therapies .

Neurological Applications

The compound's activity at various neuroreceptors suggests potential applications in:

  • Anxiety and stress disorders (through GABA receptor modulation)

  • Psychotic disorders (via dopaminergic antagonism)

  • Neurodegenerative conditions, particularly Alzheimer's disease (through BACE1 inhibition)

Other Therapeutic Areas

Additional research supports potential applications in:

  • Antimalarial therapy, based on activity against Plasmodium falciparum

  • Antimicrobial treatments, leveraging the compound's antibacterial properties

  • Anti-emetic applications for managing nausea and vomiting

Challenges and Future Directions

Despite the promising pharmacological profile of Scoulerin hydrochloride, several challenges remain in its development as a therapeutic agent:

  • Limited clinical data on safety, efficacy, and pharmacokinetics in humans

  • Potential bioavailability limitations that may restrict therapeutic effectiveness

  • Need for optimized formulation strategies to enhance delivery and targeting

  • Requirement for more comprehensive structure-activity relationship studies to enhance specific therapeutic effects

Future research directions should focus on:

  • Conducting controlled clinical trials to establish safety profiles and efficacy parameters

  • Developing improved synthetic pathways for more cost-effective production

  • Creating modified analogs with enhanced target specificity and reduced side effects

  • Investigating potential drug delivery systems to improve bioavailability and tissue targeting

  • Exploring combination therapies that might enhance therapeutic outcomes

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